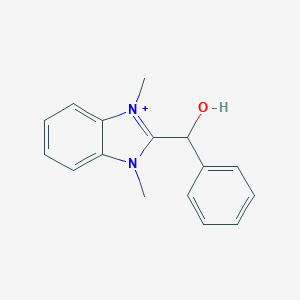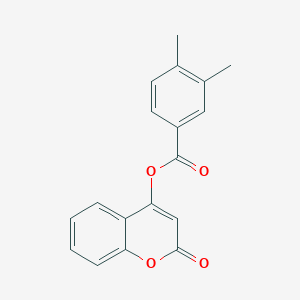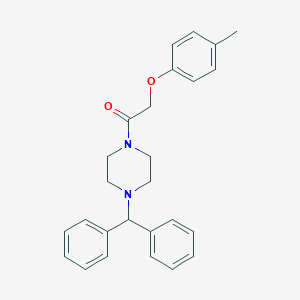![molecular formula C17H21NO3 B252678 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanol](/img/structure/B252678.png)
2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanol, also known as Phenylephrine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Phenylephrine is a sympathomimetic drug that acts as a selective alpha-1 adrenergic receptor agonist and is commonly used as a nasal decongestant, mydriatic agent, and vasopressor.
作用機序
2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole acts as a selective alpha-1 adrenergic receptor agonist, which causes vasoconstriction and an increase in blood pressure. It also stimulates the sympathetic nervous system, which leads to an increase in heart rate and cardiac output. 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole's mydriatic effect is due to its ability to contract the radial muscle of the iris, leading to pupil dilation.
Biochemical and Physiological Effects:
2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole's primary biochemical effect is its ability to stimulate alpha-1 adrenergic receptors, leading to vasoconstriction and an increase in blood pressure. It also stimulates the sympathetic nervous system, leading to an increase in heart rate and cardiac output. 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole's physiological effects include increased blood pressure, heart rate, and pupil dilation.
実験室実験の利点と制限
2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole has several advantages for use in lab experiments, including its ability to induce vasoconstriction and an increase in blood pressure, which can be useful in studying the cardiovascular system. However, 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole's effects are dose-dependent, and high doses can lead to adverse effects such as hypertension and tachycardia. 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole's mydriatic effect can also be useful in ophthalmology research, but it can cause blurred vision and photophobia, which can be limitations.
将来の方向性
There are several future directions for research on 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole, including its potential use in the treatment of shock and asthma. Additionally, further research can be conducted to understand 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole's mechanism of action and its effects on various physiological systems. Further investigation can also be conducted on 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole's potential use in the treatment of urinary incontinence and its effects on the genitourinary system.
Conclusion:
2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to induce vasoconstriction and an increase in blood pressure makes it useful in studying the cardiovascular system. 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole's mydriatic effect can also be useful in ophthalmology research. Further research can be conducted to understand 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole's mechanism of action and its effects on various physiological systems, leading to its potential use in the treatment of various medical conditions.
合成法
2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole involves the reaction of benzaldehyde with 2-hydroxyethylamine, followed by reduction with sodium borohydride to obtain the final product. Enzymatic synthesis of 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole involves the use of enzymes such as tyrosine hydroxylase and dopamine beta-hydroxylase to convert L-tyrosine into 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole.
科学的研究の応用
2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole has been extensively studied for its potential use in various scientific research applications. One of the primary applications of 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole is as a vasopressor in the treatment of hypotension. It has also been studied for its potential use in the treatment of shock, asthma, and urinary incontinence. 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole is also used as a mydriatic agent in ophthalmology to dilate the pupil for various diagnostic and therapeutic procedures.
特性
製品名 |
2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanol |
|---|---|
分子式 |
C17H21NO3 |
分子量 |
287.35 g/mol |
IUPAC名 |
2-[[4-(2-hydroxyethoxy)phenyl]methylamino]-1-phenylethanol |
InChI |
InChI=1S/C17H21NO3/c19-10-11-21-16-8-6-14(7-9-16)12-18-13-17(20)15-4-2-1-3-5-15/h1-9,17-20H,10-13H2 |
InChIキー |
XDJVWIXORPXWLC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=C(C=C2)OCCO)O |
正規SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=C(C=C2)OCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(benzylamino)propyl]pyridine-2-carboxamide](/img/structure/B252595.png)
![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-6-methylnicotinamide](/img/structure/B252597.png)

![1-Methyl-4-{[(4-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}butyl)amino]carbonyl}pyridinium](/img/structure/B252604.png)

![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B252607.png)





![2-[Tert-butyl(methyl)amino]ethyl benzoate](/img/structure/B252621.png)

![3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252629.png)